molecular formula C25H23FN4O2 B10913879 3-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913879
M. Wt: 430.5 g/mol
InChI Key: CCNNDWMPVDJHRL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N~4~-(1-Methyl-4-Piperidyl)-6-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidyl group, and an isoxazolo-pyridine core. Its molecular formula is C24H22FN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N~4~-(1-Methyl-4-Piperidyl)-6-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide typically involves multiple steps, including the formation of the isoxazolo-pyridine core and the subsequent attachment of the fluorophenyl and piperidyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N~4~-(1-Methyl-4-Piperidyl)-6-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

3-(4-Fluorophenyl)-N~4~-(1-Methyl-4-Piperidyl)-6-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N~4~-(1-Methyl-4-Piperidyl)-6-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine: A related compound with a similar fluorophenyl group and piperidyl core.

    5-Fluoro-1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-B]Pyridine-3-Carbonitrile: Another fluorinated compound with a different core structure.

Uniqueness

3-(4-Fluorophenyl)-N~4~-(1-Methyl-4-Piperidyl)-6-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23FN4O2

Molecular Weight

430.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H23FN4O2/c1-30-13-11-19(12-14-30)27-24(31)20-15-21(16-5-3-2-4-6-16)28-25-22(20)23(29-32-25)17-7-9-18(26)10-8-17/h2-10,15,19H,11-14H2,1H3,(H,27,31)

InChI Key

CCNNDWMPVDJHRL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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